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Grammistin GsA

Cat. No.: B1576518
Attention: For research use only. Not for human or veterinary use.
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Description

Grammistin GsA is a 28-amino acid antimicrobial peptide (AMP) originally isolated from the skin secretion of the soapfish Grammistes sexlineatus (sixline soapfish). This cationic peptide belongs to the grammistin family, which are known for their defensive role in fish and exhibit potent, broad-spectrum biological activities. As a research reagent, this compound serves as a valuable tool for studying novel mechanisms of action against multidrug-resistant bacteria. It has demonstrated antibacterial activity against a broad spectrum of bacterial species, making it a compelling subject for investigations into new anti-infective agents . A key characteristic of this compound is its membrane-lytic activity. The peptide is believed to adopt an amphipathic alpha-helical structure upon interaction with microbial membranes, leading to disruption and cytolysis . Unlike some other hemolytic grammistins, research indicates that this compound exhibits antibacterial effects without significant hemolytic activity, highlighting its potential selectivity and making it a particularly interesting candidate for structure-activity relationship (SAR) studies aimed at optimizing therapeutic indices . Its role in innate immunity and its properties as a naturally derived toxin position this compound as a critical reagent for research in microbiology, immunology, and pharmaceutical development, particularly for exploring alternatives to conventional antibiotics . This product is supplied for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications, nor for human use.

Properties

bioactivity

Antibacterial

sequence

WWRELLKKLAFTAAGHLGSVLAAKQSGW

Origin of Product

United States

Biological Source and Ecological Context of Grammistin Gsa Production

Anatomical Localization of Grammistin GsA Secretion Glands

The production of grammistins, including GsA, is localized within specialized glands in the skin of soapfishes. wikipedia.orgfao.org In more evolutionarily advanced genera like Grammistes and Pogonoperca, these are multicellular dermal glands that have ducts leading to the surface of the skin. fao.org In contrast, more primitive soapfish genera possess unicellular glands located in the epidermis. fao.org The skin of these fish is covered in a thick, viscous layer of mucus that contains the grammistin toxins. fao.org

Environmental and Stress-Induced Secretion of this compound

Soapfishes significantly increase the secretion of their toxic mucus when they are disturbed or frightened. fao.orgepa.gov This stress-induced response is a critical aspect of its defensive function. wikipedia.org When a soapfish is stressed in a confined environment, the concentration of grammistin in the water can become lethal to other fish species present. wikipedia.orgepa.gov This demonstrates a potent and rapid deployment of its chemical defense mechanism in response to perceived threats. The amount of toxin produced can vary based on the level of stress the fish experiences. kyoto-u.ac.jp

Role of this compound in Fish Innate Immunity and Defense

This compound and other grammistins are integral to the innate immune system of soapfishes, providing a first line of defense against a wide array of pathogens. researchgate.netnih.gov These peptides exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. copewithcytokines.deresearchgate.net The fish's skin mucus, laden with these antimicrobial peptides, acts as a crucial barrier, protecting the fish from infections. nih.gov The mechanism of action for grammistins involves the disruption of cell membranes, leading to lysis. ontosight.airesearchgate.net This membrane-lytic activity is a key feature of its function as a defense substance against invasive microorganisms. researchgate.net

Ecological Significance of this compound in Predator Deterrence

The primary ecological role of this compound is to deter predators. wikipedia.orgfao.org The mucus containing these toxins has a distinctively bitter taste, which serves as a powerful deterrent. wikipedia.orgepa.gov In observed predator-prey interactions, predators such as the lionfish (Pterois miles) that have attempted to consume a soapfish will quickly reject it, presumably due to the unpleasant taste of the toxin. wikipedia.orgepa.gov This chemical defense is highly effective in preventing predation, allowing the soapfish to survive encounters with potential predators. epa.gov The ichthyotoxic (toxic to fish) properties of grammistins further contribute to their effectiveness as a defensive weapon. wikipedia.orgnih.gov

Structural Characteristics and Conformational Aspects of Grammistin Gsa

Primary Amino Acid Sequence Analysis of Grammistin GsA

This compound is a linear peptide composed of 28 amino acid residues. researchgate.netnovoprolabs.com Its primary structure, or amino acid sequence, is fundamental to its higher-order conformations and interactions. The sequence has been determined as Trp-Trp-Arg-Glu-Leu-Leu-Lys-Lys-Leu-Ala-Phe-Thr-Ala-Ala-Gly-His-Leu-Gly-Ser-Val-Leu-Ala-Ala-Lys-Gln-Ser-Gly-Trp. novoprolabs.com This specific arrangement of amino acids, including both hydrophobic and charged residues, is critical for its structural and functional properties. All known grammistins are linear peptides that are characterized by a positive net charge and the absence of disulfide bridges. researchgate.net

PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)
1TryptophanW
2TryptophanW
3ArginineR
4Glutamic AcidE
5LeucineL
6LeucineL
7Lysine (B10760008)K
8LysineK
9LeucineL
10Alanine (B10760859)A
11PhenylalanineF
12ThreonineT
13AlanineA
14AlanineA
15GlycineG
16HistidineH
17LeucineL
18GlycineG
19SerineS
20ValineV
21LeucineL
22AlanineA
23AlanineA
24LysineK
25GlutamineQ
26SerineS
27GlycineG
28TryptophanW

Secondary Structure Propensities of this compound (e.g., Amphiphilic α-Helicity)

A defining characteristic of the grammistin family of peptides is their propensity to form an amphiphilic α-helix. researchgate.netnih.gov This secondary structure is crucial for the peptide's ability to interact with membranes. An amphiphilic helix is a conformation where hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues are segregated onto opposite faces of the helix. nih.gov This structural arrangement allows the peptide to favorably interact with both the lipid (hydrophobic) and aqueous (hydrophilic) phases at a membrane interface. While grammistins are generally unstructured in aqueous solutions, they adopt this helical conformation in membrane-mimetic environments. nih.govresearchgate.net This behavior is a common feature among many membrane-active peptides, which often remain disordered in solution to prevent aggregation and adopt their functional structure upon encountering a target membrane. nih.gov

Conformational Dynamics of this compound in Different Environments (e.g., Aqueous vs. Membrane-Mimetic)

The conformation of grammistins, including GsA, is highly dependent on the surrounding environment. In a purely aqueous solution, such as distilled water, grammistins tend to exist in a randomly coiled state. nih.gov This lack of a defined structure is typical for many small, linear peptides that cannot form a stable hydrophobic core on their own. nih.gov

However, in the presence of a membrane-mimetic environment, such as sodium dodecyl sulfate (B86663) (SDS) micelles, a significant conformational change occurs. nih.gov In this environment, the peptide folds into its characteristic amphiphilic α-helical structure. nih.gov This transition is driven by the favorable interactions between the hydrophobic face of the helix and the nonpolar interior of the micelle or lipid membrane, while the hydrophilic face remains exposed to the aqueous environment. This dynamic shift from a disordered to an ordered state is a key aspect of its mechanism of action at biological membranes. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of Grammistin Gsa

Membrane Interaction and Permeabilization Pathways

The primary mechanism of action for grammistins, including GsA, involves direct interaction with the cell membrane, leading to a loss of integrity and cell lysis. researchgate.netresearchgate.net This process is initiated by the peptide's structural characteristics, particularly its amphiphilic α-helical nature, which facilitates its insertion into the lipid bilayer. researchgate.net

Interaction with Lipid Bilayers and Phospholipids (B1166683)

Grammistin GsA, like other members of its family, demonstrates a strong affinity for the lipid components of cell membranes. researchgate.net Research on various grammistins has shown that they bind to phospholipids, which are the fundamental building blocks of the membrane. researchgate.netresearchgate.net This interaction is a critical first step in its lytic activity. Studies using model lipid bilayers, such as liposomes, have confirmed this membrane-lytic capability. For instance, Grammistins Gs A through E were able to induce the leakage of carboxyfluorescein from liposomes composed of either phosphatidylcholine or a mixture of phosphatidylglycerol and phosphatidylcholine (3:1). researchgate.netnih.gov This indicates that the peptide can interact with and create permeability in membranes composed of these common phospholipids. researchgate.netnih.gov The binding to membrane phospholipids is considered the trigger for the subsequent membrane disruption. researchgate.net

Mechanisms of Membrane Lysis and Pore Formation

Following the initial binding to phospholipids, this compound is thought to induce membrane lysis primarily through the formation of pores or channels. researchgate.net While the precise architecture of these pores has not been fully elucidated for GsA specifically, the activity is characteristic of pore-forming toxins. researchgate.net These toxins typically insert themselves into the membrane, assembling into structures that create a passage through the lipid bilayer. nih.govproteopedia.org This action disrupts the normal barrier function of the membrane, leading to an uncontrolled flux of ions and molecules, which ultimately results in cell death. proteopedia.org The membrane-lytic activity of Grammistins Gs A-E has been directly demonstrated, confirming their ability to compromise the integrity of lipid bilayers. researchgate.netnih.gov

Differential Effects on Erythrocyte and Bacterial Membranes

A noteworthy characteristic of this compound is its differential activity against various cell types, particularly erythrocytes (red blood cells) and bacteria. Unlike many other grammistins that exhibit both antibacterial and hemolytic (erythrocyte-lysing) properties, Grammistins GsA, GsB, and GsC display broad-spectrum antibacterial activity without causing hemolysis. researchgate.netnih.gov This suggests that while this compound binds to phospholipids present in both types of membranes, the lytic mechanisms on erythrocyte and bacterial membranes are different. researchgate.netresearchgate.net The potency of antibacterial activity among grammistins is not directly correlated with their hemolytic activity, further supporting the idea of distinct mechanisms of action. researchgate.netresearchgate.net this compound is effective against both Gram-positive and Gram-negative bacteria. nih.gov

Cellular Target Modulation (Non-Clinical)

The membrane-disrupting action of this compound inevitably leads to the modulation of various cellular functions, even though these are consequences of the primary membrane damage rather than specific intracellular targeting.

Impact on Ion Homeostasis and Channel Function

By forming pores in the plasma membrane, this compound disrupts the carefully maintained ion gradients essential for cell viability and function. proteopedia.org Pore-forming toxins, in general, create channels that allow for the leakage of ions, which depolarizes the cell membrane. proteopedia.org This loss of electrochemical gradient is a critical event leading to cell death. embopress.org The membrane-lytic activity demonstrated by this compound confirms its ability to induce such permeability, which would inherently affect ion homeostasis. researchgate.netnih.gov

Subcellular Organelle Disruption by this compound

Currently, there is limited specific information available from the reviewed literature regarding the direct disruption of subcellular organelles by this compound. The primary described mechanism focuses on the plasma membrane of target cells. researchgate.netresearchgate.net

Cytolytic Mechanisms (Non-Clinical) of this compound

This compound, a peptide toxin found in the skin secretion of the soapfish Grammistes sexlineatus, demonstrates significant cytolytic (cell-disrupting) activities. These mechanisms are crucial for the fish's defense against predators and pathogens. This section explores the cellular underpinnings of its ichthyotoxic, antibacterial, antifungal, and antiviral properties.

Ichthyotoxic Activity at the Cellular Level

This compound exhibits potent ichthyotoxic (fish-killing) activity, a key defense mechanism for the soapfish. researchgate.net When stressed, soapfish release these toxins into the surrounding water, which can be lethal to other fish in a confined space. wikipedia.org The primary mechanism of this toxicity is cytolysis, the breakdown of cells. wikipedia.org

At the cellular level, grammistins, including GsA, interact with and disrupt cell membranes. This process is initiated by the binding of the peptide to phospholipids, which are major components of cell membranes. researchgate.netresearchgate.net This interaction leads to membrane lysis, or the breaking apart of the membrane, causing the cellular contents to leak out and resulting in cell death. researchgate.net Studies have shown that grammistins can release carboxyfluorescein that is trapped within liposomes (artificial vesicles made of phospholipids), which demonstrates their membrane-lytic capability. researchgate.net While the hemolytic (red blood cell-disrupting) activity of some grammistins is inhibited by phospholipids, no such inhibition is observed with cholesterol. researchgate.netresearchgate.net This suggests a specific interaction with the phospholipid components of the cell membrane.

The ichthyotoxic and hemolytic activities of grammistins are thought to occur through different mechanisms, although both involve membrane disruption. researchgate.net The potency of their ichthyotoxic effect is not directly correlated with their hemolytic activity, indicating a more complex process than simple red blood cell lysis. researchgate.net

Antibacterial Activity Mechanisms (Gram-Positive and Gram-Negative)

This compound displays broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net This antimicrobial action is a vital component of the soapfish's innate immune system, protecting it from pathogenic microorganisms. researchgate.net The primary mechanism of its antibacterial effect is the disruption of the bacterial cell membrane. researchgate.net

Grammistins are cationic peptides, meaning they carry a positive net charge. researchgate.net This positive charge facilitates an electrostatic attraction to the negatively charged components of bacterial cell membranes. nih.gov The cytoplasmic membranes of both Gram-positive and Gram-negative bacteria are rich in negatively charged phospholipids like phosphatidylglycerol and cardiolipin, making them targets for cationic antimicrobial peptides. nih.gov

The interaction between this compound and the bacterial membrane leads to the formation of pores or the complete dissolution of the membrane, resulting in the leakage of intracellular contents and ultimately, cell death. researchgate.net This membrane-lytic activity has been demonstrated by the ability of grammistins to release carboxyfluorescein from liposomes. researchgate.net

The structural characteristics of this compound, such as its linear nature, abundance of α-helices, and lack of disulfide bridges, are crucial for its antibacterial function. researchgate.net These features allow the peptide to insert itself into and disrupt the lipid bilayer of bacterial membranes. researchgate.net

Table 1: Antibacterial Spectrum of Grammistins

Bacterial TypeSusceptibility to GrammistinsPrimary Mechanism of ActionReferences
Gram-PositiveSusceptibleMembrane disruption, pore formation researchgate.netresearchgate.net
Gram-NegativeSusceptibleMembrane disruption, pore formation researchgate.netresearchgate.net

This table is interactive. Click on the headers to sort.

Potential for Antifungal and Antiviral Activities

While the primary research focus on this compound has been its ichthyotoxic and antibacterial properties, its nature as a cationic antimicrobial peptide suggests the potential for broader antifungal and antiviral activities. nih.govnih.gov Many antimicrobial peptides with similar structural and physicochemical properties to grammistins have demonstrated efficacy against fungi and viruses. nih.gov

The proposed mechanism for antifungal activity would likely mirror its antibacterial action: interaction with and disruption of the fungal cell membrane. nih.gov Fungal cell membranes, like bacterial membranes, contain components that can be targeted by cationic peptides. nih.gov The disruption of membrane integrity would lead to leakage of cellular contents and cell death. nih.gov

Similarly, the potential antiviral activity of this compound could involve direct interaction with viral particles or interference with the viral life cycle. frontiersin.org Some antiviral peptides work by binding to viral glycoproteins, preventing the virus from attaching to and entering host cells. frontiersin.orgvliz.be Others may disrupt the viral envelope, a lipid-based structure that is essential for the infectivity of many viruses. nih.gov Given that grammistins interact with lipid membranes, it is plausible that they could disrupt the envelopes of susceptible viruses.

Further research is needed to specifically investigate and confirm the antifungal and antiviral mechanisms of this compound.

Structure Activity Relationship Sar Studies of Grammistin Gsa and Analogues

Identification of Key Amino Acid Residues for Biological Activities

The primary sequence of Grammistin GsA is fundamental to its biological function. While specific studies pinpointing the exact contribution of every single amino acid in GsA are not extensively detailed in the provided information, the broader class of grammistins provides insights. The presence of cationic residues such as Lysine (B10760008) (Lys) and Arginine (Arg) is crucial for the initial electrostatic interaction with the negatively charged components of bacterial cell membranes. Hydrophobic and aromatic residues, including Leucine (Leu), Alanine (B10760859) (Ala), and Tryptophan (Trp), are essential for inserting the peptide into the lipid bilayer, which is a critical step for membrane disruption. researchgate.net The sequence Trp-Trp-Arg at the N-terminus of GsA is a notable feature, suggesting a significant role for tryptophan in the peptide's activity, likely involving membrane anchoring and disruption. novoprolabs.com

Influence of Peptide Length and Charge on Activity

The length and net charge of grammistins are critical determinants of their biological activity. researchgate.net this compound is a 28-residue peptide with a significant positive net charge, which facilitates its binding to negatively charged bacterial membranes. researchgate.netnovoprolabs.com Studies on various grammistins, including GsA, have shown that these peptides are linear and possess a net positive charge, which is a common characteristic of many antimicrobial peptides. researchgate.net This positive charge is a key factor in their ability to selectively target and disrupt microbial membranes over those of the host organism.

The length of the peptide chain influences its ability to form a stable secondary structure, such as an α-helix, which is often required for membrane insertion and pore formation. researchgate.net this compound, with its 28 amino acids, is sufficiently long to span a significant portion of the cell membrane, contributing to its lytic efficiency. researchgate.netnovoprolabs.com

Impact of Synthetic Modifications on Membrane Interaction and Lysis Efficiency

Synthetic modifications of antimicrobial peptides like this compound can profoundly affect their interaction with membranes and their lytic capabilities. While specific synthetic modifications of GsA itself are not detailed in the provided results, general principles from related peptide studies can be inferred. Modifications that alter the peptide's net charge, hydrophobicity, or helical propensity can either enhance or diminish its activity. For instance, increasing the positive charge can lead to stronger initial binding to bacterial membranes, while optimizing the hydrophobic-hydrophilic balance is crucial for effective membrane insertion and disruption. nih.gov

Synthetic and Semisynthetic Methodologies for Grammistin Gsa Research

Strategies for Total Synthesis of Grammistin GsA

The total synthesis of this compound, a 28-amino acid peptide, can be efficiently achieved using Solid-Phase Peptide Synthesis (SPPS). This well-established methodology, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.gov

A plausible synthetic route for this compound would employ the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. The synthesis would commence with the attachment of the C-terminal amino acid, tryptophan, to a suitable resin, such as Wang or 2-chlorotrityl chloride (CTC) resin. The synthesis would then proceed through iterative cycles of:

Fmoc-deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid using a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent coupling to the free N-terminus of the growing peptide chain. A variety of coupling reagents can be employed to facilitate this amide bond formation, with common choices including carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as ethyl cyanohydroxyiminoacetate (OxymaPure) or benzotriazole (B28993) derivatives like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Washing: Thorough washing of the resin with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and by-products before the next cycle.

This sequence is repeated until all 28 amino acids of the this compound sequence (Trp-Trp-Arg-Glu-Leu-Leu-Lys-Lys-Leu-Ala-Phe-Thr-Ala-Ala-Gly-His-Leu-Gly-Ser-Val-Leu-Ala-Ala-Lys-Gln-Ser-Gly-Trp) have been assembled. Throughout the synthesis, the side chains of reactive amino acids (e.g., Arg, Lys, His, Glu, Thr, Ser, Gln) are protected with acid-labile groups (e.g., Pbf for Arg, Boc for Lys and Trp, Trt for His and Gln, tBu for Glu, Thr, and Ser) to prevent unwanted side reactions.

Upon completion of the chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin-bound peptide with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) in the presence of scavengers (e.g., triisopropylsilane, water, and 1,2-ethanedithiol) to capture the reactive cationic species generated during deprotection.

The crude peptide is then precipitated and washed with a cold organic solvent, such as diethyl ether, and subsequently purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the synthetic this compound are confirmed by analytical techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight and analytical RP-HPLC to assess purity.

Parameter Description
Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS)
Chemistry Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl)
Resin Wang resin or 2-Chlorotrityl chloride (CTC) resin
Coupling Reagents DIC/OxymaPure or HATU
Cleavage Cocktail Trifluoroacetic acid (TFA) with scavengers
Purification Method Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Analytical Verification Mass Spectrometry (MS) and Analytical RP-HPLC

Rational Design and Synthesis of this compound Analogues

The development of this compound analogues is a key strategy to enhance its therapeutic properties, such as increasing antimicrobial potency, improving stability against proteases, and reducing potential toxicity to host cells. nih.govresearchgate.netmdpi.combohrium.com Rational design principles guide the modification of the native peptide sequence. These principles often involve altering key physicochemical properties like cationicity, hydrophobicity, and amphipathicity, which are known to be crucial for the activity of many antimicrobial peptides (AMPs). nih.govmdpi.com

A notable example of this approach is the design and synthesis of two this compound analogues modified with the ATCUN (amino-terminal copper and nickel) motif. unb.br In this research, the analogues were synthesized and characterized to evaluate their antimicrobial potential. The synthesis of these analogues follows the same SPPS methodology described for the parent peptide, with the modified or unnatural amino acids being incorporated at the desired positions in the sequence. unb.brunb.br

The study revealed that the resulting analogue peptides exhibited an alpha-helical structure and were effective at inhibiting the growth of the Gram-positive bacterium Staphylococcus aureus, including a resistant variant, with Minimum Inhibitory Concentration (MIC) values ranging from 4 µM to 16 µM. unb.br The analogues also showed activity against the Gram-negative pathogen Acinetobacter baumannii with MICs of 4 µM and 8 µM. unb.br

General strategies for designing AMP analogues, which can be applied to this compound, include:

Amino Acid Substitution: Replacing specific amino acids to modulate hydrophobicity or charge. For instance, substituting residues with tryptophan or arginine can enhance membrane interaction and antimicrobial activity. mdpi.com

Incorporation of Non-standard Amino Acids: Introducing D-amino acids to increase resistance to proteolytic degradation by host or bacterial proteases. bohrium.com

Truncation and Fragmentation: Synthesizing shorter versions of the peptide to identify the minimal active sequence, which can reduce production costs and potentially improve pharmacokinetic properties.

Cyclization: Creating cyclic peptides (head-to-tail or side-chain cyclization) can enhance stability and receptor binding affinity. researchgate.net

Lipidation: Attaching fatty acid chains to the peptide can increase its affinity for bacterial membranes and enhance its antimicrobial potency. nih.gov

Computational tools and predictive models are increasingly being used to guide the rational design of AMP analogues by simulating peptide-membrane interactions and predicting antimicrobial activity. nih.govmdpi.com

Analogue Modification Reported Activity Highlight Reference
Grammistin Analogue 1Modified with ATCUN motifMIC of 4-16 µM against S. aureus unb.br
Grammistin Analogue 2Modified with ATCUN motifMIC of 4-8 µM against A. baumannii unb.br

Development of Research Probes based on the this compound Scaffold

To elucidate the mechanism of action of this compound, research probes derived from its structure are invaluable tools. These probes are typically generated by conjugating a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to the peptide. nih.govnih.gov The synthesis of these probes generally utilizes the this compound peptide, obtained via SPPS, which is then chemically modified in a subsequent step or during the solid-phase synthesis itself.

Fluorescent Probes: Fluorescently labeled this compound can be used to visualize the peptide's interaction with and localization within bacterial or host cells using techniques like fluorescence microscopy and flow cytometry. nih.govnih.gov This can help determine if the peptide acts on the cell membrane, or if it translocates into the cytoplasm to interact with intracellular targets.

Common strategies for fluorescent labeling of peptides include:

N-terminal Labeling: A fluorescent dye (e.g., fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative) is reacted with the free N-terminal amine of the full-length synthetic peptide.

Side-Chain Labeling: A dye can be conjugated to the side chain of a specific amino acid, most commonly the ε-amino group of a lysine (B10760008) residue. chemrxiv.org This can be achieved by selectively deprotecting a lysine side chain while the peptide is still on the resin or by reacting the purified peptide with a dye activated ester.

Incorporation of Fluorescent Amino Acids: Unnatural amino acids that are inherently fluorescent can be incorporated directly into the peptide sequence during SPPS. chemrxiv.org

Care must be taken when designing fluorescent probes, as the attached fluorophore can sometimes alter the peptide's physicochemical properties and its biological activity. nih.gov

Biotinylated Probes: Biotinylated this compound probes are used for affinity-based studies, such as pull-down assays, to identify binding partners (e.g., receptors or intracellular targets). nih.govacs.org The high-affinity interaction between biotin and streptavidin (or avidin) is exploited to isolate the peptide-target complex from a cell lysate.

The synthesis of biotinylated probes is similar to that of fluorescent probes, with biotin being conjugated to the N-terminus or a lysine side chain. rsc.orgnih.gov For example, a biotinylated peptide can be incubated with cell extracts, and the resulting complexes captured on streptavidin-coated beads. The captured proteins can then be eluted and identified by mass spectrometry.

An ELISA-like assay can also be developed using biotinylated peptides to study their binding affinity to different bacterial species. acs.orgnih.govresearchgate.net In such an assay, bacteria are immobilized on a plate, followed by incubation with the biotinylated peptide. The binding is then detected using HRP-conjugated streptavidin and a colorimetric substrate. acs.orgnih.gov

Probe Type Reporter Molecule Primary Application Common Conjugation Site
Fluorescent ProbeFluorescein, Rhodamine, etc.Cellular localization and interaction studies (Microscopy, Flow Cytometry)N-terminus, Lysine side-chain
Biotinylated ProbeBiotinIdentification of binding partners (Pull-down assays, Affinity chromatography)N-terminus, Lysine side-chain

Analytical and Bioassay Methodologies in Grammistin Gsa Research

Isolation and Purification Techniques

The initial step in studying Grammistin GsA involves its separation from the complex mixture of proteins and peptides present in the crude skin secretion of the golden-striped grouper, Grammistes sexlineatus. researchgate.net This is typically achieved through a multi-step purification process.

Gel Filtration Chromatography is often used as an initial separation method. This technique separates molecules based on their size. The crude secretion is passed through a column packed with porous beads, allowing smaller molecules like this compound to enter the beads and thus have a longer path, eluting later than larger molecules. researchgate.netnih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a key technique for the fine purification of this compound. researchgate.netnih.govnih.gov In this method, the partially purified peptide is introduced into a column with a nonpolar stationary phase. A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing trifluoroacetic acid) is used to elute the peptides. researchgate.net this compound, being a hydrophobic peptide, interacts with the stationary phase and is eluted at a specific solvent concentration, separating it from other peptides with different hydrophobicities. researchgate.net

Ultrafiltration can also be employed to concentrate and separate peptides based on their molecular weight. nih.govresearchgate.net This pressure-driven membrane-based process uses semipermeable membranes with specific molecular weight cut-offs (MWCO) to retain larger molecules while allowing smaller ones, including solvents and salts, to pass through. researchgate.net For instance, a filter with a specific kDa cutoff can be used to separate fractions containing peptides of different size ranges. researchgate.net

The following table summarizes the key techniques used in the isolation and purification of this compound:

TechniquePrinciple of SeparationRole in Purification
Gel Filtration Chromatography Size exclusionInitial fractionation of crude secretion to separate peptides based on size. researchgate.netnih.gov
Reverse-Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution purification of this compound from other peptides. researchgate.netnih.govnih.gov
Ultrafiltration Molecular weight cutoffConcentration and size-based fractionation of peptide mixtures. nih.govresearchgate.net

Spectroscopic and Biophysical Characterization

Once purified, this compound is subjected to various spectroscopic and biophysical techniques to determine its structural characteristics.

Circular Dichroism (CD) Spectroscopy is a primary method for determining the secondary structure of proteins and peptides in solution. creative-biostructure.comnih.gov This technique measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. einsteinmed.eduunivr.it The resulting CD spectrum provides information about the proportions of α-helices, β-sheets, turns, and random coil structures within the peptide. creative-biostructure.comunivr.it Studies have shown that grammistins, including GsA, are typically in a random coil conformation in aqueous solutions but adopt an α-helical structure in membrane-mimicking environments, such as in the presence of SDS micelles. nih.gov This conformational change is crucial for their biological activity. researchgate.net

In Vitro Bioassays for Activity Assessment

To understand the biological function of this compound, a variety of in vitro bioassays are conducted. These assays are designed to measure its effects on cell membranes and its antimicrobial properties.

Liposome Leakage Assays are used to assess the membrane-disrupting activity of this compound. nih.gov Liposomes are artificial vesicles composed of a lipid bilayer, mimicking a cell membrane. These vesicles can be loaded with a fluorescent dye, such as carboxyfluorescein, at a concentration that causes self-quenching. nih.govnih.gov When a membrane-lytic peptide like this compound is added, it disrupts the liposomal membrane, causing the dye to leak out and become de-quenched, resulting in an increase in fluorescence. nih.govnih.gov This assay has demonstrated that this compound can induce leakage in liposomes made of phosphatidylcholine or a mixture of phosphatidylglycerol and phosphatidylcholine. nih.gov

Hemolytic Assays are conducted for research purposes to determine the peptide's ability to lyse red blood cells. journalijdr.commdpi.com In this assay, a suspension of red blood cells is incubated with different concentrations of the peptide. journalijdr.com The release of hemoglobin, resulting from cell lysis, is measured spectrophotometrically. journalijdr.com Interestingly, while other grammistins exhibit hemolytic activity, this compound has been reported to have no hemolytic activity. researchgate.netnih.gov

Antimicrobial Assays are performed to evaluate the efficacy of this compound against various microorganisms. researchgate.net Common methods include the radial diffusion assay and the microtiter broth dilution method to determine the Minimal Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.gov this compound has been shown to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govnih.gov

The table below outlines the bioassays used to evaluate this compound's activity:

BioassayPurposePrincipleKey Finding for this compound
Liposome Leakage Assay Assess membrane-disrupting activity. nih.govMeasures the release of a fluorescent dye from liposomes upon membrane disruption by the peptide. nih.govnih.govnih.govDemonstrates membrane-lytic activity. nih.gov
Hemolytic Assay Determine the ability to lyse red blood cells. journalijdr.commdpi.comMeasures hemoglobin release from red blood cells after incubation with the peptide. journalijdr.comNo significant hemolytic activity observed. researchgate.netnih.gov
Antimicrobial Assay Evaluate antibacterial efficacy. researchgate.netDetermines the minimum concentration of the peptide required to inhibit or kill bacteria. nih.govExhibits broad-spectrum antibacterial activity. researchgate.netnih.govnih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

While specific computational studies focusing solely on this compound are not extensively detailed in the provided search results, the use of computational modeling and molecular dynamics (MD) simulations is a powerful tool for understanding peptide-membrane interactions at the atomic level. nih.gov These methods can predict how peptides like grammistins bind to and insert into lipid bilayers, providing insights into the mechanism of pore formation and membrane disruption. researchgate.net

MD simulations can model the dynamic behavior of the peptide and the lipid membrane over time, revealing changes in the peptide's secondary structure upon membrane interaction and identifying key amino acid residues involved in the binding process. nih.govnih.gov For similar antimicrobial peptides, simulations have been used to understand the role of specific residues in membrane disruption. researchgate.net Such computational approaches could be instrumental in further elucidating the precise mechanism of action of this compound and guiding the design of synthetic analogs with enhanced or modified activities.

Potential Research Applications and Biotechnological Prospects of Grammistin Gsa Non Clinical

Grammistin GsA as a Tool for Membrane Biophysics Research

This compound's ability to interact with and disrupt cell membranes makes it a significant subject of interest in membrane biophysics. As a member of the membrane-lytic peptide family, it shares structural similarities with other well-studied peptides like pardaxins and melittin. researchgate.net These peptides are characterized by their amphiphilic α-helical structure. researchgate.net

The lytic activity of this compound has been demonstrated through its ability to release carboxyfluorescein from liposomes composed of either phosphatidylcholine or a mixture of phosphatidylglycerol and phosphatidylcholine. researchgate.net This membrane-disrupting capability is a key area of investigation, as understanding the specific mechanisms of action can provide insights into fundamental lipid-protein interactions and the biophysical principles governing membrane stability and permeability.

However, research has indicated that there is no straightforward correlation between the membrane-lytic activity of grammistins and their biological activity, suggesting complex underlying mechanisms that warrant further exploration. researchgate.netresearchgate.net This complexity makes this compound an intriguing tool for dissecting the nuanced interactions between peptides and lipid bilayers, contributing to a deeper understanding of membrane biophysics.

Exploration as a Lead Compound for Novel Antimicrobial Agents (Non-Therapeutic)

This compound has been identified as a promising lead compound for the development of new antimicrobial agents for non-therapeutic applications. researchgate.netresearchgate.net The increasing prevalence of multidrug-resistant bacteria has created an urgent need for novel antimicrobial solutions in public health and various industries. researchgate.netnih.gov

Grammistins, including GsA, exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Their mode of action is believed to involve binding to membrane phospholipids (B1166683) and subsequent lysis of the bacterial membrane. researchgate.netresearchgate.net This lytic mechanism is a valuable attribute, as it can be effective against a wide array of pathogens. nih.gov

The potential of this compound as a template for new antimicrobials is significant, though further research is necessary to optimize its activity and upscale production. researchgate.net

Table 1: Investigated Antimicrobial Activity of Grammistins

Bacterial SpeciesGram Stain
Staphylococcus aureusGram-positive
Bacillus subtilisGram-positive

This table is based on studies of the broader grammistin family, which includes GsA. nih.gov

Considerations for Aquaculture Pest Control Strategies

The aquaculture industry faces ongoing challenges from various pests and pathogens that can impact stock health and productivity. globalseafood.org Chemical treatments are often employed, but their use requires careful management to avoid negative environmental impacts and harm to non-target organisms. globalseafood.orgdfo-mpo.gc.ca

The development of pest control agents derived from natural sources like this compound offers a potentially more targeted and environmentally considerate alternative. The inherent defensive function of grammistins in their native marine environment suggests their potential utility in controlling aquaculture-relevant pests.

Responsible chemical use in aquaculture involves selecting agents with high efficacy against target pests while minimizing broader ecological disruption. globalseafood.org The development of strategies that incorporate compounds like this compound could align with this goal, although extensive research into their specific effects on common aquaculture pests and their environmental fate would be required.

Future Research Directions for Grammistin Gsa

Elucidation of Grammistin GsA Biosynthesis and Gene Expression

A fundamental gap in the current understanding of this compound is the incomplete picture of its natural production within the soapfish. While the 28-amino acid sequence is known, the genetic and enzymatic machinery responsible for its synthesis has not been fully characterized. researchgate.netvliz.be Future research should prioritize the elucidation of the complete biosynthetic pathway.

Key research objectives would include:

Transcriptomic Analysis: Performing RNA sequencing (RNA-Seq) on the epidermal mucus and skin tissues of Grammistes sexlineatus to identify the messenger RNA (mRNA) that codes for the this compound precursor protein. This would reveal the full prepropeptide sequence and offer insights into post-translational modifications.

Gene Identification and Characterization: Using the transcript data to identify and sequence the corresponding gene(s) in the soapfish genome. Analysis of the gene's structure, including promoter and enhancer regions, would shed light on the mechanisms of its expression and regulation.

Precursor Protein Processing: Investigating the proteolytic enzymes that cleave the precursor polypeptide to yield the mature, active this compound peptide. This could involve proteomic analysis of the skin secretion to identify co-localized proteases.

Understanding the genetic basis and regulatory networks controlling GsA production could enable heterologous expression in microbial or cell-free systems, providing a sustainable and scalable source of the peptide for further research and development.

Advanced Characterization of Membrane Disruption Dynamics

This compound is known to possess membrane-lytic activity, a common trait among antimicrobial peptides (AMPs). researchgate.net However, the precise molecular dynamics of its interaction with and disruption of microbial membranes are not well understood. A detailed characterization of this mechanism is crucial for its rational design and optimization.

Future studies should employ a suite of advanced biophysical techniques to visualize and quantify these interactions at high resolution. This could include:

Molecular Dynamics (MD) Simulations: Building computational models to simulate the interaction of this compound with various bacterial membrane mimics. As has been done for other fish antimicrobial peptides like gaduscidins, MD simulations can predict how the peptide inserts into the lipid bilayer and the potential formation of disruptive structures like toroidal pores. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Using solid-state NMR to determine the three-dimensional structure of GsA when bound to lipid bilayers, revealing its orientation, depth of insertion, and the conformational changes it undergoes upon membrane interaction.

Neutron and X-ray Scattering: Employing small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) to study the large-scale changes in membrane structure induced by GsA, such as pore formation, membrane thinning, or micellization.

A detailed understanding of these dynamics will facilitate the design of GsA analogs with enhanced target specificity and reduced off-target effects.

High-Throughput Screening for Novel this compound Derivatives

The native sequence of this compound provides a natural starting point for the development of new antimicrobial agents. vliz.be However, its therapeutic potential could be significantly enhanced by creating and screening libraries of synthetic derivatives. High-throughput screening (HTS) methodologies offer a rapid and efficient way to identify variants with improved properties. nih.govnih.gov

A future research program in this area would involve:

Library Design and Synthesis: Creating a peptide library based on the this compound sequence. This could involve systematic amino acid substitutions (e.g., alanine (B10760859) scanning), truncations, and the incorporation of non-natural amino acids to improve stability and activity.

HTS Assay Development: Developing robust HTS assays to screen the library for desired activities. This would primarily include antimicrobial assays against a panel of pathogenic bacteria, but could also screen for other properties like stability in serum, and low hemolytic activity. researchgate.net

Hit-to-Lead Optimization: Subjecting the most promising "hit" compounds from the initial screen to further optimization, involving more detailed structure-activity relationship (SAR) studies to refine their therapeutic profile.

The table below outlines a potential HTS cascade for screening a this compound derivative library.

Screening PhaseAssay TypePurposeThroughput
Primary Screen Broth microdilution assayIdentify derivatives with antimicrobial activity against key pathogens (e.g., S. aureus, E. coli).High (>10,000 compounds/day)
Secondary Screen Hemolysis assayEliminate derivatives with high toxicity against red blood cells.Medium (1,000-5,000 compounds/day)
Tertiary Screen Serum stability assayAssess the stability of promising hits in the presence of proteases.Low (<100 compounds/day)
Mechanism of Action Membrane permeabilization assayConfirm that lead compounds retain the desired membrane-disrupting mechanism.Low (<100 compounds/day)

Investigation of this compound in Complex Biological Systems (Non-Vertebrate Models)

While initial characterization of antimicrobial peptides is often performed in vitro, it is crucial to evaluate their activity and potential effects within a living organism. Simple, non-vertebrate model systems provide an excellent platform for this next step, offering a bridge between in vitro assays and more complex vertebrate studies.

Future research should investigate the effects of this compound in established invertebrate models such as:

Caenorhabditis elegans (Nematode): This model can be used to study the efficacy of GsA in treating bacterial infections in a whole-organism context. Worms can be infected with a pathogen and then treated with GsA to assess survival rates and bacterial clearance.

Drosophila melanogaster (Fruit Fly): The fruit fly has a well-characterized innate immune system that shares similarities with that of vertebrates. Studying the effect of GsA in infected flies can provide insights into its potential immunomodulatory properties, in addition to its direct antimicrobial activity.

Galleria mellonella (Greater Wax Moth): Larvae of this insect are increasingly used as a simple model for microbial infections. They can be used to assess the in vivo efficacy of GsA derivatives against a range of human pathogens.

These models would allow for the rapid in vivo assessment of efficacy, providing crucial data to guide the selection of the most promising candidates for further preclinical development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.